5-Chloro-6-diethylaminonicotinic acid ethyl ester
Overview
Description
5-Chloro-6-diethylaminonicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and a diethylamino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-diethylaminonicotinic acid ethyl ester typically involves the esterification of 5-Chloro-6-diethylaminonicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the diethylamino group.
Reduction: Dechlorinated derivatives or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate receptor interactions and signal transduction pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic receptors. Its structural features may contribute to the design of novel therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-diethylaminonicotinic acid ethyl ester involves its interaction with molecular targets such as nicotinic receptors. The diethylamino group enhances its binding affinity, while the chloro substituent may influence its pharmacokinetic properties. The compound can modulate receptor activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the chloro and diethylamino substituents.
6-Diethylaminonicotinic Acid: Similar structure but without the chloro substituent.
5-Chloronicotinic Acid: Contains the chloro substituent but lacks the diethylamino group.
Uniqueness: 5-Chloro-6-diethylaminonicotinic acid ethyl ester is unique due to the combination of the chloro and diethylamino substituents. This dual modification enhances its chemical reactivity and potential biological activity, distinguishing it from other nicotinic acid derivatives.
Properties
IUPAC Name |
ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHCPLVFJNUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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